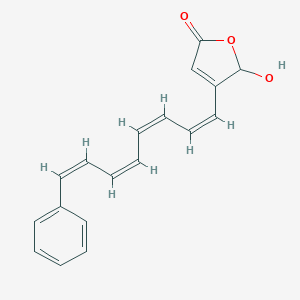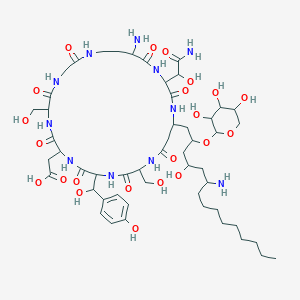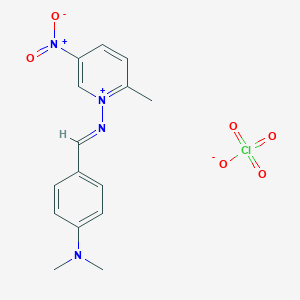![molecular formula C19H20N2O2 B233848 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide, also known as BTA-1, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and has shown potential in various applications, including bioimaging, biosensing, and drug discovery.
作用机制
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is not fully understood. It is believed that N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide binds to certain proteins, such as tubulin and actin, and alters their conformation, leading to changes in their activity. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is not clear.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in these cells. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to affect the cytoskeleton of cells, leading to changes in cell shape and motility. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to affect the mitochondrial membrane potential, which could have implications for cellular metabolism.
实验室实验的优点和局限性
One advantage of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide in lab experiments is its fluorescent properties, which allow for easy detection and imaging. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is also relatively easy to synthesize and has a high yield. However, one limitation of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is its potential toxicity, particularly at high concentrations. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide may not be suitable for all applications, as its mechanism of action is not fully understood.
未来方向
For the use of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide include the development of new cancer therapies, biosensors, and further research to fully understand its mechanism of action and potential toxicity.
合成方法
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide can be synthesized through a two-step process. The first step involves the condensation of 4-tert-butylphenylamine with salicylaldehyde to form 2-(4-tert-butylphenyl)-1,3-benzoxazole. The second step involves the acetylation of the benzoxazole with acetic anhydride to form N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide. The overall yield of this process is around 60%.
科学研究应用
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been extensively used in scientific research, particularly in the field of bioimaging. It has been used as a fluorescent probe to image the mitochondria in live cells, as well as to detect amyloid fibrils in Alzheimer's disease. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been used in biosensing applications, such as the detection of metal ions and the monitoring of enzyme activity. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has shown potential as a drug discovery tool, as it can bind to certain proteins and inhibit their activity.
属性
产品名称 |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(22)20-15-9-10-16-17(11-15)23-18(21-16)13-5-7-14(8-6-13)19(2,3)4/h5-11H,1-4H3,(H,20,22) |
InChI 键 |
DGULHLUZGJJQBT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)


![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)